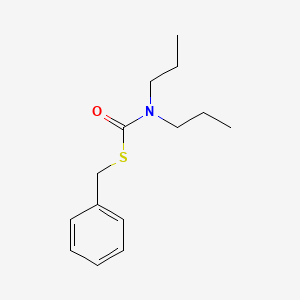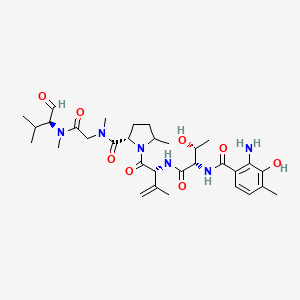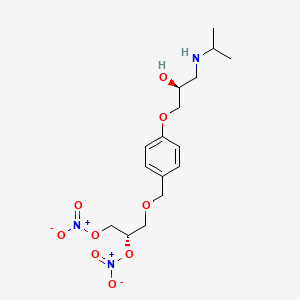![molecular formula C22H29N4O10P B1679814 (2S,3S,4R,5R)-N-[2-[4-(diethoxyphosphorylmethyl)anilino]-2-oxoethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1679814.png)
(2S,3S,4R,5R)-N-[2-[4-(diethoxyphosphorylmethyl)anilino]-2-oxoethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide
Overview
Description
PSB-6426 is a synthetic organic compound known for its potent and selective inhibition of human nucleoside triphosphate diphosphohydrolase-2. This enzyme plays a crucial role in the regulation of extracellular nucleotide levels, which are important for various physiological processes. PSB-6426 is a uridine derivative and has been identified as a promising tool compound for scientific research, particularly in the fields of pharmacology and biochemistry .
Preparation Methods
The synthesis of PSB-6426 involves multiple steps, starting with the preparation of the uridine derivative. The synthetic route typically includes the following steps:
Formation of the Uridine Derivative: The initial step involves the modification of uridine to introduce the necessary functional groups.
Coupling Reaction: The modified uridine is then coupled with a benzyl phosphonate derivative under specific reaction conditions to form the desired product.
Purification: The final product is purified using chromatographic techniques to obtain PSB-6426 in its pure form.
Industrial production methods for PSB-6426 are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques.
Chemical Reactions Analysis
PSB-6426 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: PSB-6426 can undergo substitution reactions, where specific functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PSB-6426 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of nucleoside triphosphate diphosphohydrolase-2 and its effects on nucleotide metabolism.
Biology: PSB-6426 is used to investigate the role of extracellular nucleotides in various biological processes, including cell signaling and immune responses.
Medicine: The compound has potential therapeutic applications in the treatment of diseases related to nucleotide metabolism, such as cardiovascular diseases and cancer.
Industry: PSB-6426 is used in the development of new drugs and therapeutic agents targeting nucleoside triphosphate diphosphohydrolase-2 .
Mechanism of Action
PSB-6426 exerts its effects by selectively inhibiting nucleoside triphosphate diphosphohydrolase-2. This enzyme is responsible for the hydrolysis of nucleoside triphosphates to nucleoside diphosphates. By inhibiting this enzyme, PSB-6426 increases the levels of extracellular nucleoside triphosphates, which can modulate various physiological processes. The molecular targets of PSB-6426 include the active site of nucleoside triphosphate diphosphohydrolase-2, where it binds and prevents the enzyme from catalyzing the hydrolysis reaction .
Comparison with Similar Compounds
PSB-6426 is unique in its high selectivity and potency as an inhibitor of nucleoside triphosphate diphosphohydrolase-2. Similar compounds include:
ARL67156: Another inhibitor of nucleoside triphosphate diphosphohydrolases, but with a different selectivity profile.
8-BuS-ATP: A nucleotide-based inhibitor with varying selectivity against different isomers of nucleoside triphosphate diphosphohydrolases.
Suramin: A non-nucleotide-based inhibitor that is less selective and has limited stability compared to PSB-6426
PSB-6426 stands out due to its specific inhibition of nucleoside triphosphate diphosphohydrolase-2, making it a valuable tool for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H29N4O10P |
|---|---|
Molecular Weight |
540.5 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-N-[2-[4-(diethoxyphosphorylmethyl)anilino]-2-oxoethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C22H29N4O10P/c1-3-34-37(33,35-4-2)12-13-5-7-14(8-6-13)24-16(28)11-23-20(31)19-17(29)18(30)21(36-19)26-10-9-15(27)25-22(26)32/h5-10,17-19,21,29-30H,3-4,11-12H2,1-2H3,(H,23,31)(H,24,28)(H,25,27,32)/t17-,18+,19-,21+/m0/s1 |
InChI Key |
AEVBPXDFDKBGLT-YOUFYPILSA-N |
SMILES |
CCOP(=O)(CC1=CC=C(C=C1)NC(=O)CNC(=O)C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OCC |
Isomeric SMILES |
CCOP(=O)(CC1=CC=C(C=C1)NC(=O)CNC(=O)[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)OCC |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)NC(=O)CNC(=O)C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(2-(5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-carboxamido)ethylamido)benzylphosphonic acid diethyl ester PSB 6426 PSB-6426 PSB6426 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















